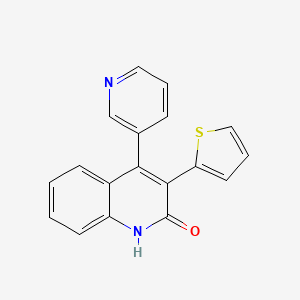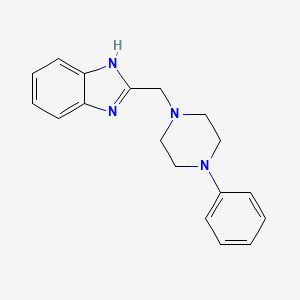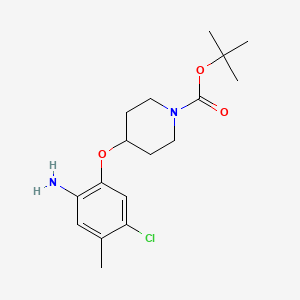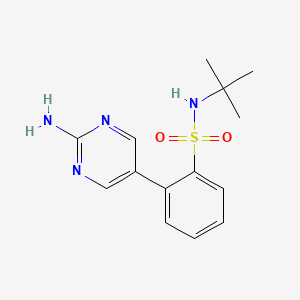
3,4-Pyridinedithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pyridinedithiol is a heterocyclic compound with the molecular formula C5H5NS2. It is characterized by the presence of two thiol groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pyridinedithiol typically involves the deprotection of 3-alkoxypyridinol derivatives. One common method includes the use of trifluoromethyl-substituted 4-hydroxypyridine precursors, which are deprotected to yield pyridine-3,4-diol derivatives . The reaction conditions often involve the use of lithiated alkoxyallenes, nitriles, and carboxylic acids.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar deprotection techniques as mentioned above. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Pyridinedithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form pyridine derivatives with altered thiol functionalities.
Substitution: The thiol groups can participate in substitution reactions, often forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include disulfides, thioethers, and various pyridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Pyridinedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s thiol groups make it useful in studying protein interactions and enzyme functions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 3,4-Pyridinedithiol involves its thiol groups, which can interact with various molecular targets. These interactions often involve the formation of disulfide bonds or the modification of cysteine residues in proteins. The compound can also act as a ligand, coordinating with metal ions and influencing their reactivity .
Vergleich Mit ähnlichen Verbindungen
3,4-Diaminopyridine: Used in the treatment of certain neurological disorders.
Pyridine-3,4-diol: A precursor in the synthesis of various heterocyclic compounds.
Pyridine-3,4-dithiol: Similar in structure but with different reactivity due to the presence of additional thiol groups.
Uniqueness: 3,4-Pyridinedithiol is unique due to its dual thiol groups, which provide distinct reactivity and make it a versatile compound in both synthetic and applied chemistry .
Eigenschaften
CAS-Nummer |
66242-97-5 |
|---|---|
Molekularformel |
C5H5NS2 |
Molekulargewicht |
143.2 g/mol |
IUPAC-Name |
3-sulfanyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NS2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) |
InChI-Schlüssel |
PTPFIWLJAOWVTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C(C1=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)


![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)




![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)


![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)


